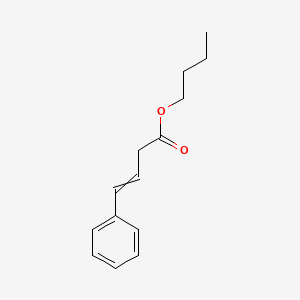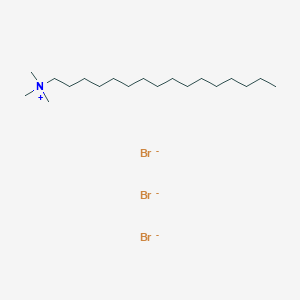
Hexadecyl(trimethyl)azanium;tribromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyl(trimethyl)azanium;tribromide, also known as hexadecyl trimethyl ammonium bromide, is a quaternary ammonium compound. It is a cationic surfactant widely used in various applications due to its ability to reduce surface tension and form micelles. This compound appears as a white crystalline powder and is soluble in water, alcohol, and chloroform .
Métodos De Preparación
Hexadecyl(trimethyl)azanium;tribromide can be synthesized through a reaction between hexadecyl bromide and trimethylamine. The reaction typically occurs in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified through recrystallization .
Industrial production methods involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Hexadecyl(trimethyl)azanium;tribromide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The bromide ion can be substituted with other anions through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Hexadecyl(trimethyl)azanium;tribromide has a wide range of scientific research applications:
Biology: This compound is employed in the isolation of high molecular weight DNA from plants and other organisms.
Medicine: this compound is used as an antiseptic agent due to its ability to disrupt microbial cell membranes.
Industry: It is a common ingredient in hair conditioning products and fabric softeners due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of hexadecyl(trimethyl)azanium;tribromide involves its ability to reduce surface tension and enhance the wetting ability of liquids. As a cationic surfactant, it forms micelles in aqueous solutions, with the hydrophobic tails aggregating inward and the hydrophilic heads facing outward. This structure allows it to solubilize hydrophobic substances in water .
In biological applications, the compound disrupts microbial cell membranes by interacting with the lipid bilayer, leading to cell lysis and death. This makes it an effective antimicrobial agent .
Comparación Con Compuestos Similares
Hexadecyl(trimethyl)azanium;tribromide is similar to other quaternary ammonium compounds, such as:
Cetyltrimethylammonium chloride: Similar in structure but with a chloride ion instead of a bromide ion. It is also used as a surfactant and antimicrobial agent.
Dodecyltrimethylammonium bromide: Has a shorter alkyl chain (12 carbons) compared to this compound (16 carbons). It is used in similar applications but with different micelle-forming properties.
Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.
This compound is unique due to its specific alkyl chain length and bromide ion, which confer distinct properties in terms of micelle formation and antimicrobial activity .
Propiedades
Fórmula molecular |
C19H42Br3N-2 |
|---|---|
Peso molecular |
524.3 g/mol |
Nombre IUPAC |
hexadecyl(trimethyl)azanium;tribromide |
InChI |
InChI=1S/C19H42N.3BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;;;/h5-19H2,1-4H3;3*1H/q+1;;;/p-3 |
Clave InChI |
FUEXJJAXMMGXBC-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-].[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


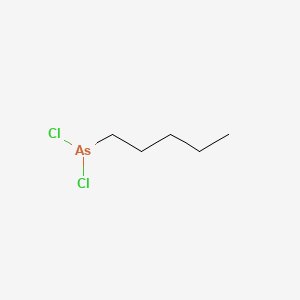
![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-6-(ethylamino)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13807280.png)

![[6-(3-Nitrophenyl)pyridin-3-yl]methanol](/img/structure/B13807305.png)
![[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine](/img/structure/B13807312.png)
![Acetamide, N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-1-naphthalenyl]-](/img/structure/B13807315.png)
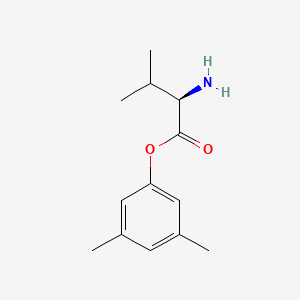
![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B13807329.png)

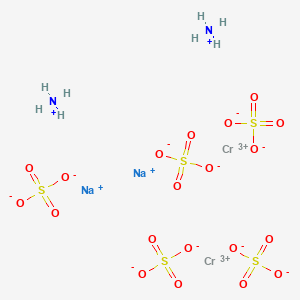

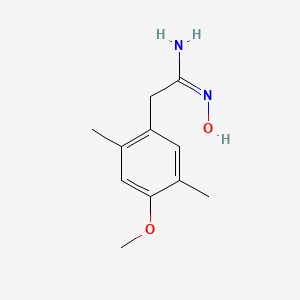
![3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13807351.png)
